molecular formula C15H19N3O2 B6630009 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

货号 B6630009
分子量: 273.33 g/mol
InChI 键: QTUGULIGTLGSCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine, also known as BRL-15572, is a compound that has been extensively studied for its potential use in treating various neurological disorders.

作用机制

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a selective antagonist of the GABA-B receptor, which is a type of neurotransmitter receptor that plays a role in regulating the release of various neurotransmitters such as dopamine and serotonin. By blocking the GABA-B receptor, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine increases the release of these neurotransmitters, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has also been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.

实验室实验的优点和局限性

One advantage of using N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for studying the GABA-B receptor and its role in various neurological disorders. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is that it is a selective antagonist of the GABA-B receptor, meaning that it may not be suitable for studying the effects of other neurotransmitter receptors that may be involved in these disorders.

未来方向

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine. One direction is to further investigate its potential use in treating various neurological disorders, particularly those that are associated with cognitive impairment. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, which may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its selective antagonism of the GABA-B receptor has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects in animal models. While there are limitations to its use in lab experiments, it remains a well-established tool for studying the GABA-B receptor and its role in these disorders. Further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.

合成方法

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine can be synthesized using a multi-step process that involves the reaction of 1-(1H-pyrazol-4-yl)ethanamine with 3,4-dihydro-2H-1,5-benzodioxepin-6-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

科学研究应用

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has been studied extensively for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in models of schizophrenia. N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has also been shown to improve cognitive function in animal models, making it a potential treatment for cognitive impairment associated with various neurological disorders.

属性

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(13-9-17-18-10-13)16-8-12-4-2-5-14-15(12)20-7-3-6-19-14/h2,4-5,9-11,16H,3,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGULIGTLGSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。